3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile
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Overview
Description
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C7H8BrN3 and a molecular weight of 214.06 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry . The presence of a bromine atom and a nitrile group in its structure makes it a valuable building block for the synthesis of more complex molecules .
Mechanism of Action
Mode of Action
Pyrazoles, the core structure of this compound, are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazoles are known to influence a variety of biochemical pathways due to their diverse biological activities
Result of Action
Related compounds with a pyrazole core have been reported to exhibit a range of biological activities, suggesting that this compound may also have significant molecular and cellular effects .
Preparation Methods
The synthesis of 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with a suitable nitrile compound under specific conditions . One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:
Comparison with Similar Compounds
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile can be compared with other similar compounds, such as:
4-Bromo-1H-pyrazole: Lacks the nitrile group, making it less versatile in certain synthetic applications.
3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile: Contains a cyclopentyl group, which may alter its reactivity and biological activity.
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile: Similar structure but with different substitution patterns, affecting its chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability for various applications .
Properties
IUPAC Name |
3-(4-bromo-3-methylpyrazol-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c1-6-7(8)5-11(10-6)4-2-3-9/h5H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPOKUNWJFJHBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005575-46-1 |
Source
|
Record name | 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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